

Introduction to Discoidin Domain Receptor 1 (DDR1)

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Compound of Interest

Compound Name: Ddr1-IN-5

Cat. No.: B8242455

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Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen, a primary component of the extracellular matrix (ECM)[2][3]. Unlike many RTKs that are activated within minutes, DDR1's activation is characterized by a slow but sustained phosphorylation that can last for hours[4]. This receptor is primarily expressed in epithelial cells and plays crucial roles in cell adhesion, proliferation, migration, and matrix remodeling[2][3].

Dysregulation of DDR1 signaling is implicated in numerous pathological conditions, including fibrosis, atherosclerosis, and cancer[2]. In oncology, overexpression of DDR1 is observed in invasive tumors of the breast, ovary, lung, and brain, where it is thought to regulate tumor cell proliferation, survival, and invasion[3][5]. Consequently, the development of potent and selective DDR1 inhibitors is a significant area of research for therapeutic intervention.

DDR1-IN-1: A Selective Kinase Inhibitor

DDR1-IN-1 is a potent and selective, ATP-competitive inhibitor of DDR1 kinase activity[6][7]. Structurally, it is classified as a Type II inhibitor, meaning it binds to and stabilizes the inactive 'DFG-out' conformation of the kinase domain[2][5]. This binding mode, similar to that of imatinib, not only occupies the ATP-binding site but also extends into an adjacent allosteric pocket, conferring a high degree of selectivity[2][5].

Quantitative Inhibitory Activity

The efficacy of DDR1-IN-1 has been quantified through various in vitro and cell-based assays. Its inhibitory concentrations against DDR1 and the closely related DDR2 are summarized below.

Parameter	Target	Value	Assay Type	Reference
IC ₅₀	DDR1	105 nM	In Vitro Kinase Assay	[3] [6] [7] [8]
IC ₅₀	DDR2	413 nM	In Vitro Kinase Assay	[3] [7] [8]
EC ₅₀	DDR1	86 nM	Cell-Based Autophosphorylation	[3] [6]
EC ₅₀	DDR1	86.76 nM	Cell-Based Autophosphorylation	[7]

Table 1: Inhibitory activity of DDR1-IN-1. IC₅₀ (half-maximal inhibitory concentration) measures the in vitro potency against the isolated enzyme. EC₅₀ (half-maximal effective concentration) measures the potency within a cellular context.

The data demonstrates that DDR1-IN-1 is approximately 4-fold more selective for DDR1 over DDR2[\[7\]](#)[\[8\]](#).

The Collagen-Induced DDR1 Signaling Cascade

The binding of collagen to the extracellular discoidin domain of DDR1 initiates a signaling cascade that influences numerous cellular functions. This process is distinct from other RTKs in its kinetics and downstream effector pathways.

Pathway Activation

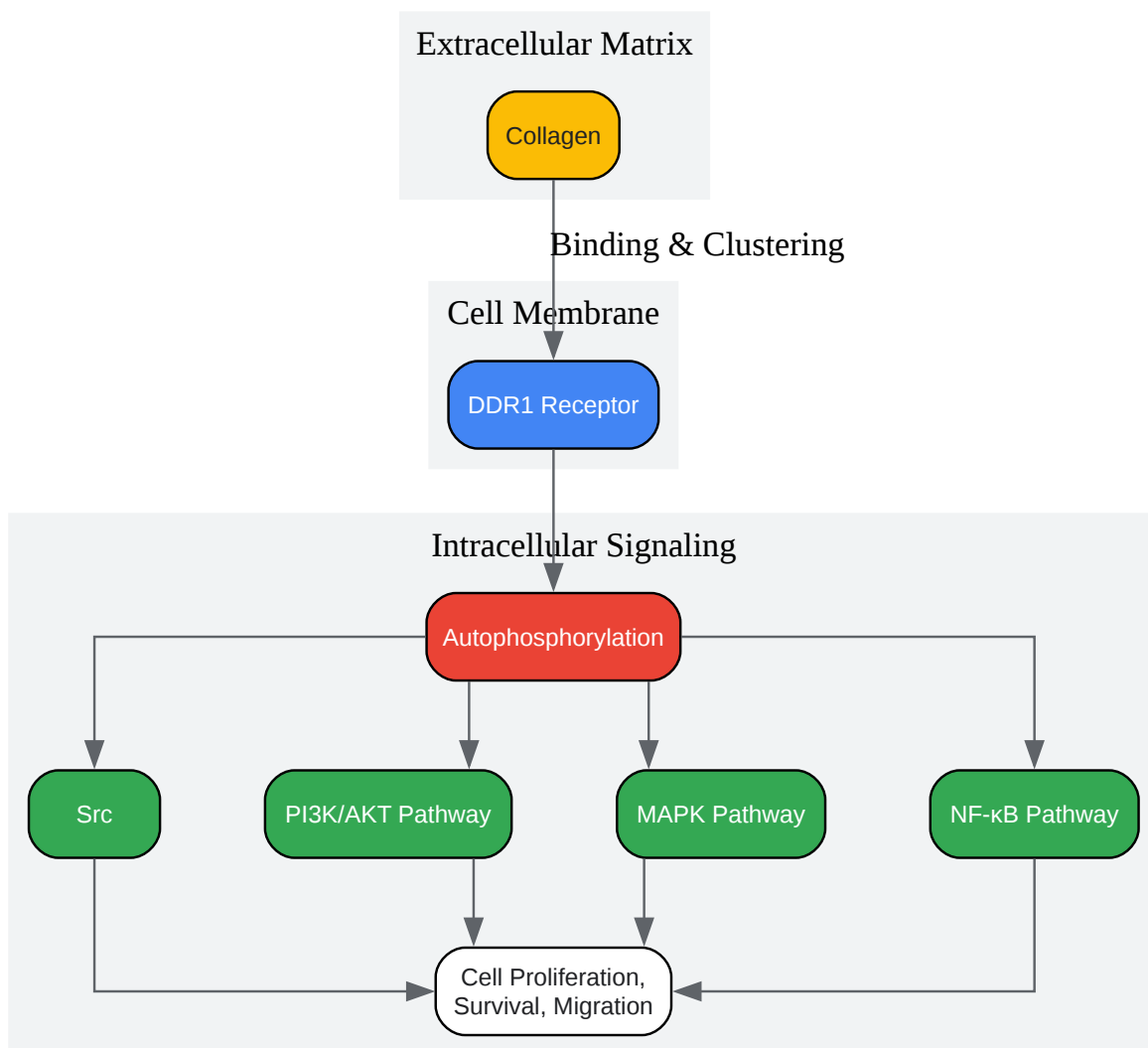
Upon collagen binding, DDR1 dimers undergo a conformational change, leading to their clustering on the cell surface[\[4\]](#)[\[9\]](#). This clustering facilitates trans-autophosphorylation between adjacent dimers on specific tyrosine residues within the juxtamembrane and kinase

domains[10][11]. This phosphorylation event serves as the critical activation step, creating docking sites for various downstream signaling and adaptor proteins.

Key signaling pathways activated downstream of DDR1 include:

- MAPK/ERK Pathway: Regulates cell proliferation and differentiation[12][13].
- PI3K/AKT Pathway: Promotes cell survival and growth[12].
- Src Kinase: Involved in cell migration[4].
- NF-κB Pathway: Contributes to chemoresistance and inflammation[4][12].
- Notch1 Signaling: A prosurvival pathway promoted by DDR1 activation[3][4].

These pathways collectively contribute to the physiological and pathological roles of DDR1, such as regulating cell migration, invasion, and the expression of matrix metalloproteinases (MMPs)[4][12].



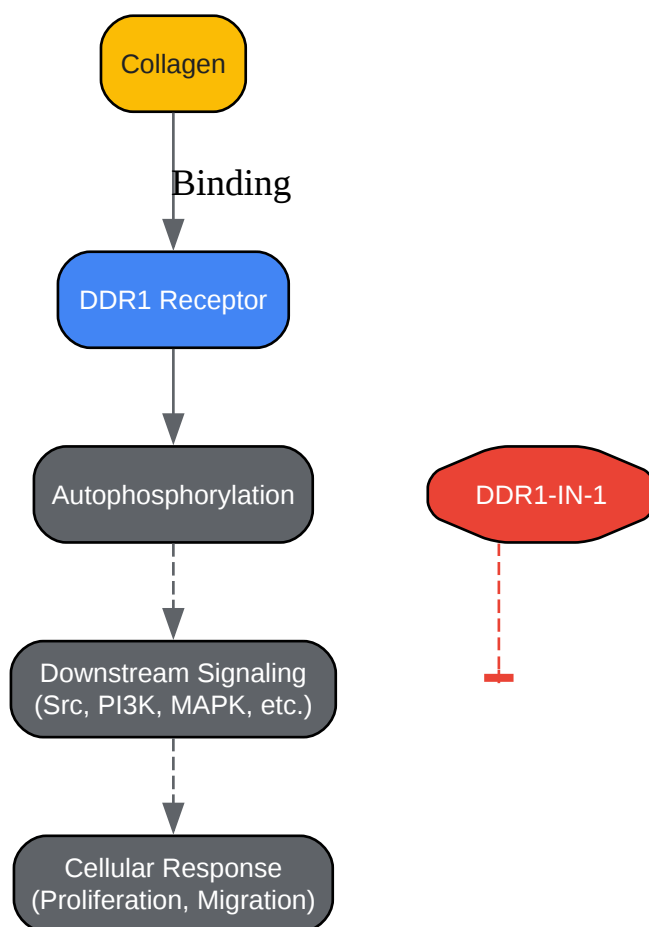
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Diagram 1: Collagen-Induced DDR1 Signaling Pathway.

Mechanism of Action: DDR1-IN-1 in Signaling Inhibition

DDR1-IN-1 exerts its effect at the apex of the signaling cascade. By binding to the ATP pocket of the DDR1 kinase domain, it directly prevents the autophosphorylation step that is essential for receptor activation[3]. Without this initial phosphorylation, the receptor cannot recruit and

activate its downstream effectors. This effectively shuts down all subsequent signaling events mediated by DDR1 in response to collagen stimulation.



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Diagram 2: Inhibition of DDR1 Signaling by DDR1-IN-1.

Key Experimental Protocols

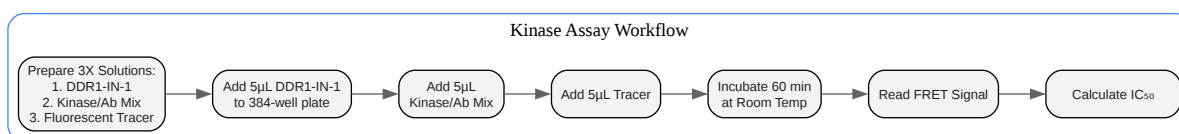
To investigate the effects of DDR1-IN-1 on collagen-induced signaling, several key assays are routinely employed.

In Vitro Kinase Binding Assay (e.g., LanthaScreen®)

This assay measures the ability of an inhibitor to compete with a fluorescent tracer for the ATP-binding site of the isolated DDR1 kinase domain.

Methodology:

- Reagent Preparation: Prepare a 3X solution of the test compound (DDR1-IN-1), a 3X solution of the DDR1 kinase/Europium-labeled antibody mixture, and a 3X solution of an Alexa Fluor® 647-labeled kinase tracer[14].
- Assay Plate Setup: In a 384-well plate, add 5 μ L of the test compound dilutions[14].
- Kinase/Antibody Addition: Add 5 μ L of the DDR1 kinase/antibody mixture to each well[14].
- Tracer Addition: Add 5 μ L of the tracer solution to initiate the binding reaction[14].
- Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium[14].
- Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor[14].
- Analysis: Calculate IC₅₀ values by plotting the FRET signal against the logarithm of the inhibitor concentration.



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Diagram 3: In Vitro Kinase Binding Assay Workflow.

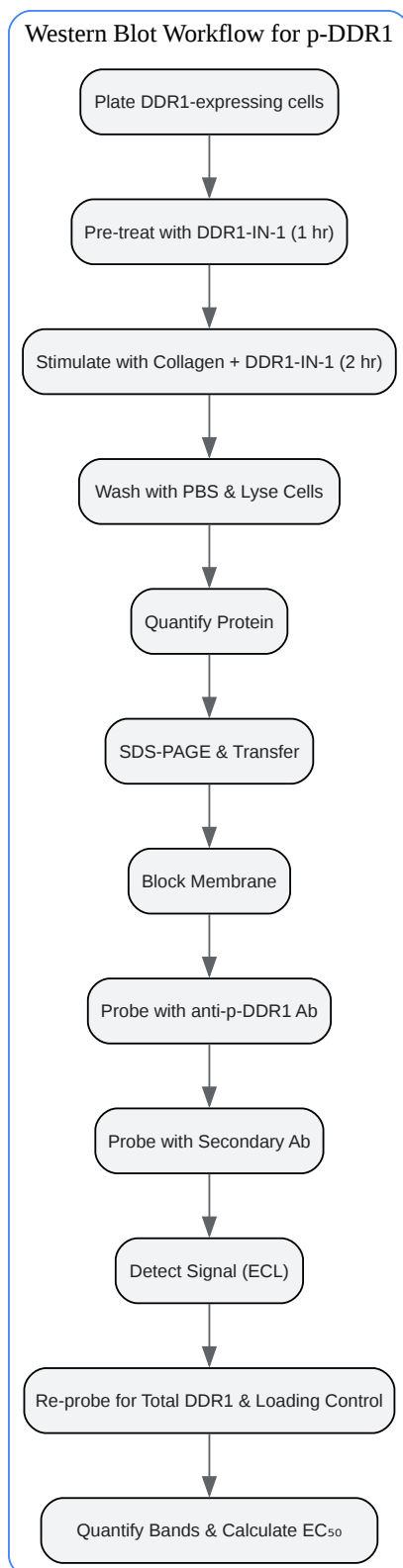
Cell-Based DDR1 Autophosphorylation Assay

This assay determines the inhibitor's efficacy in a cellular environment by measuring the phosphorylation of DDR1 in response to collagen stimulation via Western Blot.

Methodology:

- Cell Culture: Plate cells that overexpress DDR1 (e.g., U2OS cells) in appropriate culture plates and grow to desired confluency[6].
- Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of DDR1-IN-1 (or DMSO as a vehicle control) for 1 hour[6].
- Collagen Stimulation: Replace the media with fresh media containing the same concentrations of DDR1-IN-1 plus a stimulating concentration of collagen (e.g., 10 µg/mL rat tail collagen I)[6].
- Incubation: Incubate the cells for 2 hours to allow for DDR1 activation[6].
- Cell Lysis: Wash the cells three times with cold PBS. Lyse the cells using a lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 150 mM NaCl) supplemented with phosphatase and protease inhibitors (e.g., Na₃VO₄, PMSF)[6].
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Western Blot:
 - Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
 - Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y513) overnight at 4°C[6].
 - Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Strip and re-probe the membrane with an antibody for total DDR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
- Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ)[6]. Normalize the phosphorylated DDR1 signal to the total DDR1 signal. Calculate EC₅₀ values

by plotting the normalized signal against the inhibitor concentration.



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Diagram 4: Cell-Based DDR1 Autophosphorylation Workflow.

Cell Viability Assay

This assay assesses the impact of DDR1 inhibition on cell proliferation, often in cancer cell lines.

Methodology:

- Cell Plating: Seed cells (e.g., 3000 cells/well) in triplicate in 96-well plates[6].
- Compound Addition: The following day, add various concentrations of DDR1-IN-1 to the wells[6]. In some experiments, it may be combined with other inhibitors to test for synergistic effects[3].
- Incubation: Incubate the plates for a set period, typically 48 to 72 hours[6].
- Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo® (luminescence) or CCK-8 (absorbance) according to the manufacturer's instructions[6].
- Data Analysis: Normalize the data to the vehicle control (DMSO) and calculate GI₅₀ (half-maximal growth inhibition) values using appropriate software (e.g., Prism)[6].

Conclusion

DDR1-IN-1 is a well-characterized, potent, and selective pharmacological tool for interrogating the collagen-DDR1 signaling axis. By preventing the initial autophosphorylation of the receptor, it provides a precise method for studying the downstream consequences of DDR1 activation in both normal physiology and disease states like cancer and fibrosis. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore and target this important signaling pathway.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. researchgate.net [researchgate.net]
- 10. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 11. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collagen I induces discoidin domain receptor (DDR) 1 expression through DDR2 and a JAK2-ERK1/2-mediated mechanism in primary human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.cn [tools.thermofisher.cn]
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